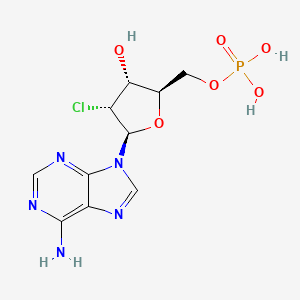
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a chlorinated tetrahydrofuran ring, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Chlorination: The tetrahydrofuran ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the chlorination and phosphorylation steps.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with ketone or aldehyde functional groups.
Reduced Derivatives: Dechlorinated compounds.
Substituted Derivatives: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in DNA and RNA synthesis.
Medicine: It is investigated for its antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleotide synthesis and metabolism.
Pathways Involved: It interferes with the synthesis of nucleic acids, thereby inhibiting the replication of viruses and the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Guanosine Monophosphate (GMP): A nucleotide involved in signal transduction.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its chlorinated tetrahydrofuran ring, which imparts distinct chemical properties and biological activities compared to other nucleotides.
特性
CAS番号 |
58865-95-5 |
|---|---|
分子式 |
C10H13ClN5O6P |
分子量 |
365.67 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-chloro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13ClN5O6P/c11-5-7(17)4(1-21-23(18,19)20)22-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
InChIキー |
NQHONDYKQCGOQI-QYYRPYCUSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)Cl)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
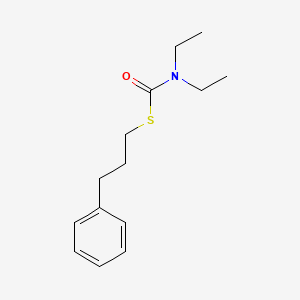
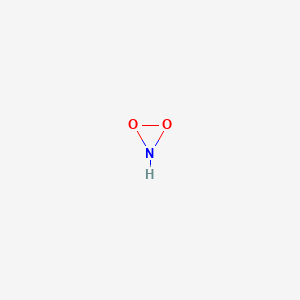
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
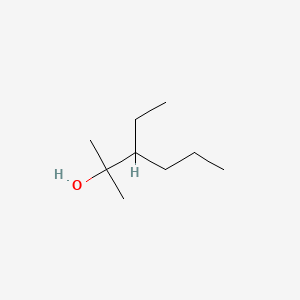

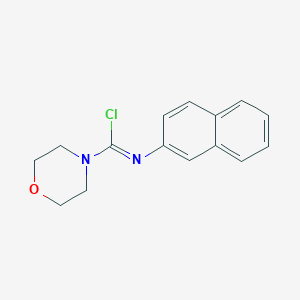
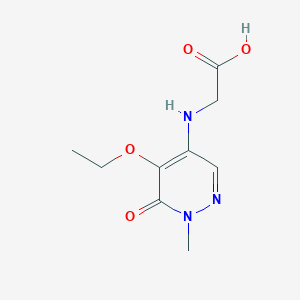


![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

